molecular formula C11H15NO B15341636 (1S)-1-(4-methoxyphenyl)but-3-en-1-amine

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine

Katalognummer: B15341636
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: WBMRSSYURLNGNH-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methoxyphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and allylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and allylamine under acidic or basic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation techniques to achieve high yields and purity.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of (1S)-1-(4-methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(4-hydroxyphenyl)but-3-en-1-amine: Similar structure with a hydroxy group instead of a methoxy group.

    (1S)-1-(4-chlorophenyl)but-3-en-1-amine: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H15NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11H,1,4,12H2,2H3/t11-/m0/s1

InChI-Schlüssel

WBMRSSYURLNGNH-NSHDSACASA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@H](CC=C)N

Kanonische SMILES

COC1=CC=C(C=C1)C(CC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.